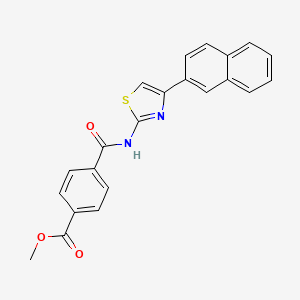

![molecular formula C24H17FN4O2S B2543277 N-(4-氟苯基)-2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)乙酰胺 CAS No. 1173731-58-2](/img/structure/B2543277.png)

N-(4-氟苯基)-2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound that belongs to a class of novel synthetic molecules with potential antimicrobial properties. The compound features a quinazolinyl core, which is a common structural motif in medicinal chemistry due to its biological relevance and potential therapeutic applications. The presence of a fluorophenyl group and a thioacetamide moiety suggests that the compound could exhibit unique physical and chemical properties, as well as biological activity .

Synthesis Analysis

The synthesis of related quinazolinyl compounds involves the reaction of suitable precursors such as ethyl(1 E)-N-(4-oxo-2-phenylquinazolin-3(4 H)-yl)ethanimidoate with reactive aromatic amines. The process typically includes steps that ensure the formation of the desired unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines. The synthesis is carried out under conditions that favor the formation of the quinazolinyl core and subsequent functionalization at specific positions on the molecule .

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectrometry. These techniques provide detailed information about the molecular framework, the nature of substituents, and the overall molecular conformation. For some compounds, single-crystal X-ray diffraction is used to obtain precise structural data, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by their structural features. The presence of the quinazolinyl core, along with various substituents, can affect the molecule's reactivity towards different reagents and conditions. The study of these reactions is essential for optimizing the synthesis process and for modifying the compound to enhance its biological activity. Structural effects on reactivity are also studied to understand how different functional groups contribute to the overall chemical behavior of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide and related compounds are characterized by their spectroscopic data. These properties include solubility, melting point, stability, and reactivity. The antimicrobial activity of these compounds is evaluated against various bacterial and fungal strains, and their minimum inhibition zones are determined. The compounds' efficacy is compared to reference agents to assess their potential as antimicrobial agents. Additionally, in silico molecular docking studies are conducted to propose a mechanism of action by which these compounds interact with the active sites of target enzymes .

科学研究应用

合成和抗癌活性

N-(4-氟苯基)-2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)乙酰胺属于一类更广泛的化合物,这些化合物已被合成用于潜在的抗癌应用。研究表明,合成具有结构相似性的新化合物,重点关注它们的生物活性,特别是抗癌作用。例如,该类化合物已通过活化酸和烷基化过程的氨解合成。所得化合物已显示出针对各种癌细胞系(包括非小细胞肺癌和中枢神经系统癌细胞系)的有希望的体外抗癌活性,突出了它们作为癌症治疗中治疗剂的潜力 (Berest 等,2011)。进一步的研究通过合成具有噻唑和噻二唑片段的化合物对此进行了扩展,显示出对结肠癌、黑色素瘤和卵巢癌细胞系的显着抗癌活性,从而表明了这些化合物在肿瘤学中的结构多功能性和治疗潜力 (Kovalenko 等,2012)。

抗菌和抗惊厥活性

除了抗癌应用外,该化学类中的化合物还因其抗菌活性而受到评估。研究表明,合成和表征了对各种细菌菌株具有显着抗菌作用的相关化合物,表明它们在治疗细菌感染中具有潜在用途 (Antypenko 等,2017)。此外,还探索了类似化合物的抗惊厥活性,其中一些在癫痫模型中显示出中等作用,这可能为癫痫和相关神经系统疾病的新治疗方法铺平道路 (Bunyatyan 等,2020)。

镇痛特性

最近的研究还调查了与 N-(4-氟苯基)-2-((3-氧代-2-苯基-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)乙酰胺相关的化合物的镇痛特性。这些研究合成了衍生物并评估了它们的镇痛效果,显示出显着的活性并突出了这些化合物在疼痛管理中的潜力 (Osarodion,2023)。

属性

IUPAC Name |

N-(4-fluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O2S/c25-16-10-12-17(13-11-16)26-20(30)14-32-24-27-19-9-5-4-8-18(19)22-28-21(23(31)29(22)24)15-6-2-1-3-7-15/h1-13,21H,14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRNOKXDGBBPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2543209.png)

![4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B2543211.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)

![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)